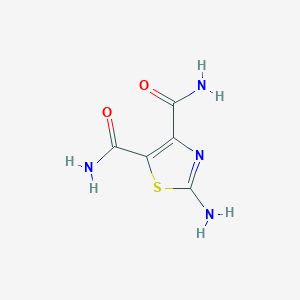

2-Amino-1,3-thiazole-4,5-dicarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-thiazole-4,5-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2S/c6-3(10)1-2(4(7)11)12-5(8)9-1/h(H2,6,10)(H2,7,11)(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOHFEZUVHYWJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)N)C(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 1,3 Thiazole 4,5 Dicarboxamide and Its Analogues

Classical and Contemporary Approaches to 2-Aminothiazole (B372263) Ring Formation

The formation of the 2-aminothiazole ring is a cornerstone of heterocyclic chemistry, with several reliable methods available to chemists.

The Hantzsch thiazole (B1198619) synthesis remains one of the most fundamental and widely utilized methods for constructing the 2-aminothiazole core. clockss.orgderpharmachemica.com The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide, most commonly thiourea (B124793) or its derivatives. derpharmachemica.com This reaction provides a direct and efficient route to a wide variety of substituted 2-aminothiazoles.

In recent years, numerous adaptations have been developed to improve the efficiency, yield, and environmental footprint of the Hantzsch synthesis. Microwave-assisted organic synthesis (MAOS) has been successfully applied to the Hantzsch reaction, significantly reducing reaction times from hours to minutes and often improving yields compared to conventional heating methods. nih.gov Another innovative adaptation involves performing the synthesis in a heated glass microreactor system under electro-osmotic flow, which allows for precise control over reaction conditions and facilitates the rapid generation of compound libraries. rsc.org These contemporary modifications highlight the continued relevance and adaptability of the classical Hantzsch synthesis.

Table 1: Examples of Hantzsch Thiazole Synthesis and its Adaptations

| α-Halocarbonyl Compound | Thiourea Derivative | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted N-phenylthioureas | Microwave, 120°C, 3-5 min | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 72-94 | nih.gov |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ultrasonic irradiation, RT, EtOH/Water | 4-Hydroxy-6-methyl-3-(2-aminothiazol-4-yl)-2H-pyran-2-one | Good-Excellent | nih.gov |

| Ring-substituted 2-bromoacetophenones | 1-Substituted-2-thioureas | Heated microreactor, 70°C, EOF | Substituted 2-aminothiazoles | Similar or greater than batch synthesis | rsc.org |

| Ethyl-2-chloroacetoacetic ester | Thiosemicarbazone derivatives | Conventional heating | Substituted 2-aminothiazole derivatives | 71-93 | researchgate.net |

Thiourea and its N-substituted analogues are indispensable precursors for the synthesis of 2-aminothiazoles due to the nucleophilicity of the sulfur atom and the subsequent cyclization capability of the molecule. A variety of synthetic partners for thiourea have been explored beyond the classical α-haloketones.

For instance, active methylene (B1212753) ketones can react with thiourea in the presence of an oxidizing agent or under electrochemical conditions to yield 2-aminothiazoles. beilstein-journals.orgnih.gov One method employs iodine as a catalyst and oxidant to facilitate the reaction between ketones and thiourea. researchgate.netresearchgate.net Electrochemical strategies offer a green alternative, avoiding the need for stoichiometric chemical oxidants by using an electric current to mediate the reaction, often with the assistance of a mediator like ammonium (B1175870) iodide (NH₄I). beilstein-journals.orgnih.gov These methods broaden the scope of accessible starting materials and often proceed under milder conditions. The cyclization can also be achieved by reacting thiourea with propargyl bromides under microwave irradiation, leading to a rapid and high-yielding synthesis of 2-aminothiazoles. organic-chemistry.org

To enhance procedural efficiency and minimize waste, significant effort has been directed towards developing one-pot synthetic strategies for 2-aminothiazoles. clockss.org These methods circumvent the need to isolate and purify the often lachrymatory and reactive α-halocarbonyl intermediates. tandfonline.com

A common and effective one-pot approach involves the in situ generation of the α-haloketone from a parent ketone, followed by the immediate addition of thiourea to initiate cyclization in the same reaction vessel. tandfonline.com Reagents such as N-bromosuccinimide (NBS) tandfonline.comtandfonline.com and copper(II) bromide clockss.org have proven effective for the initial α-bromination of ketones. The entire sequence—α-halogenation followed by heterocyclization—can be performed sequentially in a single pot, saving time and resources. tandfonline.com Lactic acid has been identified as an environmentally benign catalyst and solvent for this type of one-pot synthesis. tandfonline.com Furthermore, novel electrochemical one-pot methods have been developed that react active methylene ketones directly with thioureas, representing a modern, oxidant-free approach to these valuable heterocycles. beilstein-journals.org

Table 2: Selected One-Pot Syntheses of 2-Aminothiazoles

| Ketone/Methylene Precursor | Thiourea Derivative | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aralkyl ketones | Thiourea | N-Bromosuccinimide (NBS), Lactic acid, 90-100°C | Good-Excellent | tandfonline.com |

| Aromatic methyl ketones | Thiourea/N-substituted thioureas | Copper(II) bromide, Reflux | 68-90 | clockss.org |

| Acetophenone | 1-(Naphthalen-1-yl)thiourea | NBS, p-TSA, Methanol, Reflux | Very Good | tandfonline.com |

| Active methylene ketones (e.g., ethyl acetoacetate) | Thiourea | Electrochemical, NH₄I mediator, DL-alanine | 30-80 | beilstein-journals.orgnih.gov |

Targeted Synthesis of 2-Amino-1,3-thiazole-4,5-dicarboxamide Nucleus

The synthesis of the specific target molecule, this compound, requires precise control over the introduction of functional groups at the C4 and C5 positions of the thiazole ring.

The introduction of carboxamide groups onto the thiazole scaffold can be achieved through two primary strategies: the cyclization of a pre-functionalized acyclic precursor or the post-cyclization modification of a thiazole intermediate.

One elegant approach involves starting with an acyclic precursor that already contains the desired amide functionality. For example, a β-ethoxyacrylamide can undergo chemoselective α-bromination followed by a one-pot cyclization with thiourea to directly yield a 2-aminothiazole-5-carboxamide. semanticscholar.org This method efficiently incorporates the C5-carboxamide in the ring-forming step.

Alternatively, the carboxamide groups can be installed after the thiazole ring has been formed. This typically involves the synthesis of a thiazole-carboxylate ester, which is then converted to the corresponding amide. A 2-aminothiazole-5-carboxylate intermediate has been synthesized on a solid-phase resin via the dehydrative cyclization of a resin-bound thiourea with an α-bromoketone. nih.gov The resulting ester on the resin can then be coupled with a diverse range of amines to produce a library of 2-amino-5-carboxamide thiazole derivatives. nih.gov Similarly, ethyl 2-aminothiazole-4-carboxylate is a known intermediate that can serve as a precursor for C4-functionalized amides. mdpi.com The synthesis of a dicarboxamide would logically follow from a dicarboxylate precursor.

A multi-step pathway to this compound can be logically designed based on established synthetic principles for related structures. A plausible and efficient route would involve the initial construction of a 2-aminothiazole-4,5-dicarboxylate ester, followed by a double amidation reaction.

The key steps in such a synthesis would be:

Formation of the Dicarboxylate Intermediate: The Hantzsch synthesis can be adapted to create the 4,5-dicarboxylate scaffold. This would involve the reaction of thiourea with a suitable four-carbon α,β-dicarbonyl precursor bearing ester groups at both ends, such as a dialkyl ester of dioxosuccinic acid or a related derivative. This cyclocondensation would yield a dialkyl 2-aminothiazole-4,5-dicarboxylate.

Di-amidation: The resulting diester intermediate would then be subjected to amidation. This can be achieved by reacting the diester with ammonia (B1221849) (or an ammonium source) under appropriate conditions, potentially involving heating or catalysis, to convert both ester functionalities into the primary carboxamide groups, yielding the target molecule, this compound.

This multi-step approach allows for the systematic construction of the highly functionalized thiazole core, leveraging a key dicarboxylate intermediate that serves as a versatile platform for the final amidation step.

Advanced Synthetic Techniques and Green Chemistry Considerations

The synthesis of 2-aminothiazole derivatives, including this compound, has evolved to incorporate advanced techniques that prioritize efficiency, higher yields, and environmentally friendly processes. These methods represent significant improvements over classical synthetic routes.

Microwave-assisted organic synthesis has emerged as a powerful tool in synthetic chemistry, offering substantial advantages over conventional heating methods. researchgate.net This green chemistry approach significantly accelerates reaction rates, leading to drastically reduced reaction times—often from hours to mere minutes—and frequently results in higher product yields and purity. researchgate.netjusst.org The application of microwave irradiation has become an effective technique for generating novel heterocyclic scaffolds for drug discovery. jusst.org

In the context of 2-aminothiazole synthesis, microwave energy is typically used to drive the Hantzsch thiazole synthesis and its variations. The reaction generally involves the condensation of a compound providing the C4 and C5 atoms of the ring (such as an α-haloketone or its equivalent), thiourea or a substituted thiourea for the N3-C2-S1 segment, and often an iodine catalyst. researchgate.netjusst.org For the specific synthesis of this compound, this would involve a derivative of 2,3-dihalobutanediamide as the starting carbonyl-containing component. The reactants are mixed in a suitable vessel and subjected to microwave irradiation at a specific power and for a short duration, leading to the rapid formation of the desired thiazole ring. jusst.org This methodology has been successfully employed in the preparation of various 2-aminothiazole derivatives. google.comnih.gov

| Entry | Method | Reactants | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Conventional (Reflux) | Substituted Ketone, Thiourea, Iodine | 8-10 hours | 45-65% | researchgate.netjusst.org |

| 2 | Microwave Irradiation | Substituted Ketone, Thiourea, Iodine | 5-15 minutes | 70-92% | researchgate.netjusst.org |

| 3 | Conventional (Reflux) | α-Bromoketone, Thiosemicarbazone | 5-6 hours | 72-84% | mdpi.com |

| 4 | Microwave Irradiation | α-Bromoketone, Thiosemicarbazone | 1.5-2.5 minutes | 89-96% | mdpi.com |

Catalysts play a pivotal role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. The synthesis of 2-aminothiazoles benefits significantly from various catalytic systems. While the classic Hantzsch reaction can proceed without a catalyst, its efficiency is often improved with one. Iodine is a commonly used and effective catalyst for the condensation of ketones with thiourea, proceeding through an in-situ formation of an alpha-iodo ketone intermediate. researchgate.net

Beyond simple iodine catalysis, other systems have been developed. For instance, the use of diammonium hydrogen phosphate (B84403) and 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported to catalyze the synthesis of 2-aminothiazole derivatives in aqueous media at room temperature, highlighting a move towards more environmentally benign conditions. scilit.com

Furthermore, catalyst-free, one-pot, three-component reactions represent a highly efficient and atom-economical approach. nih.govresearchgate.net These methods involve the reaction of an amine, an isothiocyanate, and a suitable electrophile (like a nitroepoxide) to generate a substituted thiourea in situ, which then cyclizes to form the 2-iminothiazole ring system. nih.govresearchgate.net This strategy allows for the rapid assembly of diverse thiazole derivatives from simple starting materials without the need for a catalyst, simplifying the experimental procedure and purification process. nih.gov

| Entry | Catalyst/Conditions | Key Reactants | Solvent | Key Advantage | Reference |

|---|---|---|---|---|---|

| 1 | Iodine | Acetyl Compounds, Thiourea | Solvent-free | Green chemistry method, good yields | researchgate.net |

| 2 | Diammonium Hydrogen Phosphate / DABCO | Phenacyl Bromide, Thiourea | Aqueous Media | Room temperature, environmentally friendly | scilit.com |

| 3 | Catalyst-Free | Amines, Isothiocyanates, Nitroepoxides | THF | One-pot, three-component, high yields | nih.govresearchgate.net |

| 4 | Chitosan | Hydrazonoyl Chlorides, Maleimide, Thiourea | DMF (Microwave) | Eco-friendly biocatalyst, high yields | nih.gov |

Derivatization and Functionalization at Key Positions

The biological activity of 2-aminothiazole derivatives can be finely tuned by chemical modifications at various positions of the heterocyclic scaffold. The 2-amino group and the substituents at the C4 and C5 positions are primary targets for derivatization to explore structure-activity relationships (SAR).

The exocyclic amino group at the C2 position is a versatile handle for introducing a wide range of functionalities. Its derivatization can significantly impact the compound's physicochemical properties and biological interactions. Common modifications include:

Acylation: Reaction with acid chlorides or anhydrides converts the primary amine into a secondary amide. This transformation has been shown to be a crucial step in the synthesis of various biologically active molecules. nih.govmdpi.com

Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates yields substituted ureas or thioureas, respectively. This modification has been particularly effective in enhancing the anticancer activity of certain 2-aminothiazole series. nih.gov

Schiff Base Formation: Condensation with various aldehydes produces imines (Schiff bases), which serve as important intermediates for the synthesis of more complex heterocyclic systems. mdpi.com

These derivatizations are instrumental in modulating properties such as hydrogen bonding capacity, lipophilicity, and steric profile, which are critical for molecular recognition and biological function. nih.gov

| Reagent Type | Example Reagent | Resulting Functional Group | Significance | Reference |

|---|---|---|---|---|

| Acid Chloride | Chloroacetyl Chloride | -NH-C(O)CH₂Cl | Key intermediate for further substitution | mdpi.com |

| Isocyanate | Substituted Phenyl Isocyanate | -NH-C(O)NH-Ar | Enhancement of anticancer activity | nih.gov |

| Aldehyde | Substituted Benzaldehyde | -N=CH-Ar (Schiff Base) | Intermediate for further cyclization reactions | mdpi.com |

| Anhydride | Maleic Anhydride | Isoindole-1,3(2H)-dione derivative | Synthesis of novel bioactive compounds | mdpi.com |

The nature of the C4 and C5 substituents is typically defined by the choice of the starting α-dicarbonyl or α-halocarbonyl compound in the Hantzsch synthesis. derpharmachemica.com To generate analogues of this compound, one could start with derivatives of 2,3-dihalobutanedioic acid where the carboxylic acid groups have been converted into various esters or substituted amides prior to the cyclization reaction.

Once the thiazole ring is formed, the carboxamide groups at C4 and C5 can be further functionalized. For example, hydrolysis would yield the corresponding dicarboxylic acid, which could then be converted into a different set of amides or esters, allowing for extensive exploration of the chemical space around these positions. The introduction of various aryl or alkyl groups at C4 is a common strategy, often achieved by selecting the appropriately substituted α-haloketone as a precursor. mdpi.comderpharmachemica.com The functionalization at these positions is a key strategy in medicinal chemistry to optimize potency and pharmacokinetic properties. researchgate.net

| Starting Material (Carbonyl Component) | Resulting C4-Substituent | Resulting C5-Substituent | Reference |

|---|---|---|---|

| Substituted α-haloketone (R-C(O)CH₂-X) | R (Alkyl, Aryl, etc.) | -H | derpharmachemica.com |

| α-formyl-α-bromoacetate hemiacetal | -H | -C(O)O-Alkyl | mdpi.com |

| Derivative of 2,3-dihalobutanediamide | -C(O)NH₂ | -C(O)NH₂ | Hypothetical Precursor |

| Ethyl 2-chloroacetoacetate | -CH₃ | -C(O)O-Ethyl | General Hantzsch Synthesis |

Structure Activity Relationship Sar Elucidation of 2 Amino 1,3 Thiazole 4,5 Dicarboxamide Derivatives

Systematic Investigation of Substituent Effects on Biological Profiles

The biological activity of 2-amino-1,3-thiazole-4,5-dicarboxamide derivatives is intricately linked to the nature and positioning of various substituents. Understanding these relationships is paramount for the rational design of novel therapeutic agents.

Influence of the Carboxamide Moieties on Molecular Interactions

The carboxamide groups at the C4 and C5 positions are critical determinants of the pharmacological properties of these derivatives. Their ability to act as both hydrogen bond donors and acceptors allows them to engage in specific interactions with amino acid residues within protein binding sites.

Research on related 2-aminothiazole-4-carboxamides and 2-aminothiazole-5-carboxamides has provided valuable insights. For instance, in a study focused on muscarinic M(3) selective antagonists, the derivatization of a thiazole-4-carboxamide (B1297466) lead compound was crucial for improving its binding affinity and selectivity nih.gov. This highlights the importance of the carboxamide group in orienting the molecule within the receptor and establishing key interactions.

Similarly, studies on 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed based on the structure of the kinase inhibitor dasatinib revealed that the carboxamide linkage plays a significant role in their antiproliferative activity nih.gov. The nature of the substituent on the carboxamide's nitrogen atom can dramatically influence potency and selectivity against different cancer cell lines nih.gov. For example, the compound N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide demonstrated high potency against human K562 leukemia cells nih.gov.

Furthermore, investigations into thiazole-carboxamide derivatives as modulators of AMPA receptors have shown that these moieties are key to their inhibitory activity. The structure of the carboxamide portion, including the nature of the N-substituent, dictates the potency and kinetics of inhibition, desensitization, and deactivation of the receptor channels mdpi.com. Specifically, a thiazole-4-carboxamide core connected to substituted phenyl groups was found to be a potent negative allosteric modulator of AMPA receptors mdpi.com.

Impact of Variations at the 2-Amino Position

The 2-amino group serves as a key handle for chemical modification, and its substitution pattern profoundly impacts the biological activity of the entire molecule. This position is often involved in crucial hydrogen bonding interactions with target proteins.

Acylation of the 2-amino group is a common strategy to introduce diverse functionalities. For instance, the introduction of a 2-(2-(4-methylpiperazin-1-yl)acetamido) group in the aforementioned 2-amino-thiazole-5-carboxamide series was a key modification that led to high antiproliferative potency nih.gov. This suggests that extending from the 2-amino position with groups that can engage in additional interactions can significantly enhance activity.

In the context of antitubercular agents, derivatization of the 2-amino group of 2-aminothiazole-4-carboxylate scaffolds was explored to target the β-ketoacyl-ACP synthase mtFabH plos.org. While the free amino group was found to be important, its modification into amides, such as a bromoacetamido group, was investigated for potential covalent inhibition plos.org. This indicates that the 2-amino position can be tailored to achieve different modes of action.

Furthermore, converting the 2-amino group into a sulfonamide has been another avenue of exploration. In a series of 2-aminothiazole (B372263) sulfonamide derivatives, variations in the substituent on the sulfonyl group led to a range of antioxidant activities excli.de. This demonstrates that even more significant electronic and steric changes at the 2-amino position can be tolerated and can impart novel biological properties.

The following table summarizes the impact of substitutions at the 2-amino position on the biological activity of 2-aminothiazole derivatives, which can be extrapolated to the dicarboxamide scaffold.

| Substituent at 2-Amino Position | Observed Biological Activity | Reference Compound Class |

| Unsubstituted (-NH2) | Baseline activity, potential for H-bonding | 2-Aminothiazole-4-carboxylates |

| Acetamido derivatives | Enhanced antiproliferative activity | 2-Amino-thiazole-5-carboxamides |

| Sulfonamide derivatives | Antioxidant activity | 2-Aminothiazole sulfonamides |

| Arylideneamino derivatives | Antibacterial activity | 2-Arylideneamino-4-phenylthiazoles |

Positional Sensitivity of Substituents within the Thiazole (B1198619) Dicarboxamide Framework

The specific placement of substituents on the this compound core is critical, as even minor positional changes can lead to significant alterations in biological activity. This positional sensitivity arises from the unique electronic environment of the thiazole ring and the directional nature of interactions with biological macromolecules.

In the development of dual Bcr-Abl and histone deacetylase (HDAC) inhibitors, a 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide scaffold was utilized rsc.org. The placement of the N-(2-aminophenyl)carboxamide at the 5-position was likely crucial for positioning the molecule to interact with both enzyme targets. Shifting this group to the 4-position would dramatically alter the spatial arrangement of the key pharmacophoric elements and likely result in a loss of dual inhibitory activity.

The following table illustrates the positional importance of the carboxamide group based on activities of related compounds.

| Carboxamide Position | Primary Biological Target/Activity | Implication for Dicarboxamide Scaffold |

| C4 | Muscarinic M3 Receptors (Antagonist) | The 4-carboxamide could be tailored for interactions with GPCRs. |

| C5 | Kinases (e.g., Bcr-Abl), HDACs (Inhibitor) | The 5-carboxamide may be critical for targeting enzyme active sites. |

Rational Design Principles Derived from SAR Data for Modulating Activity

The accumulated SAR data for 2-aminothiazole derivatives, including those with carboxamide functionalities, provides a foundation for the rational design of novel this compound-based therapeutic agents. Several key principles have emerged:

Scaffold Hopping and Bioisosteric Replacement: The 2-aminothiazole core is a versatile starting point. The dicarboxamide scaffold can be seen as a decorated core that can be further modified. For instance, the thiazole ring itself is a bioisostere of other five-membered heterocycles, and in some contexts, the entire dicarboxamide moiety could be replaced with other groups that mimic its hydrogen bonding and spatial characteristics.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be employed to guide the design of derivatives. For example, modeling studies of 2-aminothiazole-4-carboxylate analogues in the active site of mtFabH helped in rationalizing the placement of substituents at the 2-amino and 5-positions to maximize interactions with key catalytic residues plos.org. This approach can be directly applied to the dicarboxamide scaffold to optimize interactions with a specific target.

Combinatorial Chemistry and Parallel Synthesis: To efficiently explore the chemical space around the this compound core, combinatorial and parallel synthesis strategies are highly effective. As demonstrated in the discovery of M(3) antagonists, solution-phase parallel synthesis allowed for the rapid generation of a library of derivatives, leading to the identification of compounds with improved potency and selectivity nih.gov. This high-throughput approach can be used to systematically vary the substituents on the 2-amino group and the two carboxamide nitrogens.

Dual-Target or Multi-Target Drug Design: The this compound scaffold, with its multiple points for functionalization, is well-suited for the design of molecules that can interact with more than one biological target. The successful design of dual Bcr-Abl/HDAC inhibitors based on a 2-aminothiazole-5-carboxamide core illustrates the feasibility of this approach rsc.org. By carefully selecting substituents for the 2-amino and the 4- and 5-carboxamide positions, it may be possible to create compounds with synergistic or additive effects.

Mechanistic Insights into the Biological Actions of 2 Amino 1,3 Thiazole 4,5 Dicarboxamide Analogues

Investigation of Molecular Target Interactions

The therapeutic effects of 2-aminothiazole (B372263) dicarboxamide analogues are rooted in their specific interactions with biological macromolecules. These interactions can be broadly categorized into enzyme inhibition and receptor binding, which dictate the compound's subsequent cellular effects.

Kinases: The 2-aminothiazole moiety has been identified as a novel and effective template for kinase inhibitors. researchgate.netnih.gov Analogues built on this scaffold have shown potent, often subnanomolar, inhibitory activity against various kinases. A prominent example is Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide), a pan-Src family kinase inhibitor. nih.govelectronicsandbooks.com Molecular modeling and crystal structures reveal that these compounds bind to the ATP-binding site of kinases like Lck and Abl. researchgate.netnih.gov The binding is stabilized by key hydrogen-bond interactions, leading to the inhibition of downstream signaling pathways involved in cell proliferation and inflammation. researchgate.netnih.gov The modification of the 2-aminothiazole core has led to the development of ATP-competitive inhibitors for other kinases as well, including Aurora kinases and Chk1. mdpi.com

Table 1: Kinase Inhibition by 2-Aminothiazole Analogues

| Compound | Target Kinase(s) | Potency | Mechanism |

|---|---|---|---|

| Dasatinib (BMS-354825) | pan-Src, Abl | Nanomolar to subnanomolar | ATP-competitive |

| Analogue 12m | pan-Src | Nanomolar | ATP-competitive |

| Acylated 4-aryl-N-arylcarbonyl-2-aminothiazoles | Hec1/Nek2 | - | - |

Inosine 5'-Phosphate Dehydrogenase (IMPDH):

IMPDH is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for anticancer, antiviral, and immunosuppressive agents. mostwiedzy.pl Analogues of thiazole-4-carboxamide (B1297466) adenine (B156593) dinucleotide (TAD) are potent inhibitors of human IMPDH type II, the isoform predominantly found in neoplastic cells. nih.gov These compounds function as cofactor-type inhibitors. nih.gov For instance, certain fluorine-substituted TAD analogues exhibit strong binding to the enzyme with Ki values in the low micromolar to sub-micromolar range, comparable to TAD itself. nih.gov Related compounds, such as those derived from 2-amino-1,3,4-thiadiazole (B1665364), can be metabolized within cells to form mononucleotide derivatives that are competitive inhibitors with respect to IMP, or NAD analogues that act as pseudoirreversible, noncompetitive inhibitors. nih.gov This inhibition depletes guanine nucleotide pools, thereby disrupting DNA and RNA synthesis. mostwiedzy.pl

Table 2: IMPDH Inhibition by Thiazole (B1198619) Carboxamide Analogues

| Compound | K |

Mechanism of Inhibition |

|---|---|---|

| Thiazole-4-carboxamide adenine dinucleotide (TAD) | 0.2 µM | Cofactor-type inhibitor |

| 2'-Fluoro-TAD Analogue (1) | 0.5 µM | Cofactor-type inhibitor |

| 3'-Fluoro-TAD Analogue (2) | 0.7 µM | Cofactor-type inhibitor |

| 2'-Fluoro-ara-TAD Analogue (3) | 2.9 µM | Cofactor-type inhibitor |

| β-CF |

0.17 µM | Cofactor-type inhibitor |

Topoisomerase II (Topo II):

Topoisomerase II is an essential enzyme for managing DNA topology during replication and transcription, making it a well-established target for anticancer drugs. nih.gov Topo II inhibitors are classified into two main groups: catalytic inhibitors, which disrupt the enzyme's normal function without causing DNA breaks, and Topo II poisons, which stabilize the transient DNA-enzyme cleavage complex, leading to permanent DNA strand breaks. nih.govnih.gov Certain novel thiazole derivatives have been identified as potential Topo II inhibitors. nih.gov Molecular docking studies of a disoindolinyl pyrano[2,3-d] thiazole derivative showed a strong binding affinity for the human DNA topoisomerase IIβ complex, with an estimated inhibition constant (Ki) of 2.8 µM. nih.gov The interaction is characterized by the formation of hydrogen bonds, suggesting that these compounds can interfere with the enzyme's catalytic cycle. nih.gov Some related 1,3,4-thiadiazole (B1197879) compounds have been shown to act as Topo II poisons. nih.gov

Beyond enzyme inhibition, 2-aminothiazole analogues can directly interact with and modulate the function of cell surface receptors.

Metabotropic Glutamate (B1630785) Receptors (mGluRs):

A series of 2-amino and 2-halothiazole derivatives have been synthesized and shown to have high affinity for the metabotropic glutamate receptor subtype 5 (mGlu5). nih.gov These ligands, which feature an alkynylbenzene moiety at the 4-position of the thiazole ring, exhibit Ki values in the nanomolar and even sub-nanomolar range. nih.gov For example, certain 2-chloro-thiazoles and 2-fluorothiazoles showed sub-nanomolar affinity for mGlu5. One derivative displayed over 10,000-fold selectivity for mGlu5 compared to other mGluR subtypes and a wide range of other receptors. nih.gov This high affinity and selectivity make them valuable as molecular probes and potential therapeutic agents for neurological disorders involving mGlu5 dysregulation. nih.gov

Table 3: Binding Affinity of Thiazole Derivatives for mGlu5 Receptor

| Compound Class | Substituent Pattern | Affinity (K |

|---|---|---|

| 2-chloro-thiazoles (7a, 7b) | Varied aryl groups | Sub-nanomolar |

| 2-fluorothiazole (10b) | Varied aryl groups | Sub-nanomolar |

| 2-iodo-thiazoles | Varied aryl groups | Nanomolar (generally lower affinity than chloro/fluoro analogues) |

AMPA Receptors: Thiazole carboxamide derivatives have also been identified as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast excitatory neurotransmission in the central nervous system. nih.govmdpi.com Studies on GluA2-containing AMPA receptors have shown that these compounds can act as negative allosteric modulators. nih.gov They cause a significant reduction in the amplitude of whole-cell currents and alter receptor kinetics by increasing deactivation rates and, in some cases, reducing desensitization. nih.gov This modulation suggests a potential neuroprotective role by dampening excessive excitatory signals that can lead to excitotoxicity. nih.govmdpi.com

Cellular Pathway Modulation by Thiazole Dicarboxamide Compounds

The interaction of thiazole dicarboxamide analogues with their molecular targets initiates a cascade of events that modulate key cellular pathways.

Signal Transduction Pathways: By inhibiting kinases such as Src, Abl, and Chk1, these compounds directly interfere with signal transduction pathways that regulate cell growth, proliferation, survival, and inflammatory responses. mdpi.comnih.gov For example, inhibition of the Src family kinases can block pathways that lead to the production of pro-inflammatory cytokines. researchgate.net

Purine (B94841) Synthesis Pathway: Inhibition of IMPDH leads to the depletion of guanosine (B1672433) triphosphate (GTP), a building block for DNA and RNA. mostwiedzy.pl This has a profound impact on rapidly dividing cells, particularly lymphocytes, which rely heavily on the de novo purine synthesis pathway. The reduction in GTP also affects intracellular signaling processes that are dependent on G-proteins. mostwiedzy.pl

Cell Cycle and DNA Repair: By targeting Topoisomerase II, thiazole derivatives can disrupt DNA replication and chromosome segregation, ultimately leading to cell cycle arrest and apoptosis, particularly in cancer cells. nih.gov Inhibition of checkpoint kinases like Chk1 also disrupts the normal cell cycle progression in response to DNA damage. mdpi.com

Neuronal Signaling and Plasticity: Through the modulation of glutamate receptors like mGlu5 and AMPA receptors, these compounds can alter synaptic transmission and neuronal excitability. nih.govnih.gov Negative allosteric modulation of AMPA receptors can reduce glutamatergic signaling, a pathway implicated in neurodegenerative diseases. nih.gov

Cellular Differentiation: Certain 2,4-disubstituted thiazole derivatives have been shown to modulate developmental processes in mammalian cells, including the differentiation of human pluripotent stem cells and the regulation of neurite formation, indicating an influence on pathways controlling cell fate. nih.gov

Elucidation of Biological Spectrum at the Mechanistic Level

The specific molecular interactions and subsequent pathway modulations give rise to the broad biological spectrum observed for 2-aminothiazole dicarboxamide analogues.

Anticancer Activity: The anticancer effects of these compounds are multifactorial. The inhibition of protein kinases like Src and Abl disrupts oncogenic signaling. researchgate.net The targeting of IMPDH starves cancer cells of essential nucleotides for proliferation. mostwiedzy.pl Furthermore, the inhibition of Topoisomerase II induces lethal DNA damage in cancer cells. nih.gov This combined attack on proliferation, signaling, and DNA integrity pathways explains the potent anti-proliferative effects seen in various cancer cell lines. mdpi.comnih.gov

Anti-inflammatory and Immunosuppressive Activity: The mechanism for anti-inflammatory effects is primarily linked to kinase inhibition, which can reduce the production of pro-inflammatory cytokines like IL-2 and TNF-α. nih.govelectronicsandbooks.com The immunosuppressive properties are largely due to IMPDH inhibition, which selectively halts the proliferation of B and T lymphocytes, a cornerstone of immunosuppressive therapy. mostwiedzy.pl

Neuroprotective Activity: The ability to modulate glutamate receptors provides a clear mechanism for potential neuroprotective effects. By acting as negative allosteric modulators of AMPA receptors or antagonists of mGlu5 receptors, these compounds can protect neurons from excitotoxicity, a common pathway in many neurodegenerative disorders. nih.govnih.gov

Antimicrobial and Antiviral Activity: The 2-aminothiazole scaffold is also present in compounds with antimicrobial and antiviral properties. mdpi.commdpi.com While the specific mechanisms can vary, they often involve the inhibition of essential microbial or viral enzymes. For example, IMPDH is also a target in some pathogens, and its inhibition can block their replication. mostwiedzy.pl The structural versatility of the thiazole ring allows it to inhibit diverse targets, including fungal enzymes like lanosterol (B1674476) 14α-demethylase. mdpi.com

Computational Chemistry Approaches in the Study of 2 Amino 1,3 Thiazole 4,5 Dicarboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for understanding how a ligand, such as 2-Amino-1,3-thiazole-4,5-dicarboxamide, might interact with a biological target, typically a protein or enzyme. The primary goal of molecular docking is to identify the most likely binding mode and to estimate the binding affinity, which is a measure of the strength of the interaction.

In the study of this compound and its analogues, molecular docking simulations can be employed to screen for potential biological targets. For instance, derivatives of the 2-aminothiazole (B372263) scaffold have been investigated for their interactions with a variety of enzymes, including those involved in cancer and microbial pathogenesis. impactfactor.orgmdpi.comnih.gov The dicarboxamide functional groups at the 4 and 5 positions of the thiazole (B1198619) ring are capable of forming multiple hydrogen bonds, which are crucial for strong and specific ligand-target interactions.

The process of molecular docking involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure can be generated and optimized using computational chemistry software. The protein's structure is often obtained from experimental sources like the Protein Data Bank (PDB). The docking software then systematically explores the conformational space of the ligand within the binding site of the protein, using a scoring function to evaluate the energy of each pose. Lower energy scores typically indicate a more favorable binding interaction.

Table 1: Hypothetical Molecular Docking Results for this compound with Various Kinase Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | LYS33, ASP145, GLU81 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4ASD | -7.9 | CYS919, ASP1046, GLU885 |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -7.2 | MET793, ASP855, LYS745 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical binding affinities observed for similar heterocyclic compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, geometry, and reactivity of molecules. For this compound, these methods can be used to calculate a variety of properties that are difficult to measure experimentally.

Density Functional Theory (DFT) is a popular quantum chemical method that can be used to determine the optimized molecular geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO) of this compound. The distribution of electron density reveals the electron-rich and electron-poor regions of the molecule, which are indicative of its reactivity. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.

These calculations can also predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the characterization of the synthesized compound. Furthermore, quantum chemical methods can be used to study reaction mechanisms involving this compound, providing a deeper understanding of its chemical behavior.

Table 2: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 5.3 Debye |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar heterocyclic compounds.

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

Starting with the core structure of this compound, a virtual library of novel analogues can be designed by systematically modifying its functional groups. For example, the amino group at the 2-position and the amide functionalities at the 4 and 5-positions can be substituted with a wide variety of chemical moieties. These virtual compounds can then be screened against a panel of biological targets using molecular docking and other computational methods.

The design of these virtual libraries can be guided by known structure-activity relationships (SAR) of related 2-aminothiazole derivatives. nih.govexcli.de The goal is to explore a vast chemical space to identify new compounds with improved potency, selectivity, and pharmacokinetic properties. The most promising candidates identified through in silico screening can then be prioritized for chemical synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

To develop a QSAR model for this compound and its analogues, a dataset of compounds with known biological activities is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the molecular descriptors with the biological activity. A study on N-(aryl)-4-(azolylethyl) thiazole-5-carboxamides, which share a similar core structure, successfully developed a QSAR model that highlighted the importance of topological descriptors in predicting their inhibitory activity against VEGF receptors. nih.gov A similar approach could be applied to a series of this compound derivatives to predict their activity against a specific biological target.

Table 3: Key Molecular Descriptors in a Hypothetical QSAR Model for this compound Analogues

| Descriptor | Type | Correlation with Activity |

| Molecular Weight (MW) | Constitutional | Negative |

| LogP (Lipophilicity) | Physicochemical | Positive |

| Number of Hydrogen Bond Donors | Topological | Positive |

| Total Polar Surface Area (TPSA) | Topological | Positive |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general trends observed in QSAR studies of heterocyclic compounds.

Analytical and Spectroscopic Characterization Methodologies for 2 Amino 1,3 Thiazole 4,5 Dicarboxamide and Its Derivatives

Spectroscopic Techniques for Structural Elucidaion

Spectroscopy is the cornerstone for the structural elucidation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the atomic connectivity, functional groups, and molecular weight of 2-aminothiazole (B372263) derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-aminothiazole derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of individual atoms, allowing for the complete assignment of the molecular skeleton.

In ¹H NMR spectra of 2-aminothiazole compounds, the protons attached to the thiazole (B1198619) ring, the amino group, and any substituents exhibit characteristic chemical shifts (δ) measured in parts per million (ppm). For instance, the proton at the C5 position of the thiazole ring typically appears as a singlet in the aromatic region, while the protons of the primary amino group (-NH₂) at the C2 position often resonate as a broad singlet. excli.denih.gov The exact position of the NH₂ signal can vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbon atoms of the thiazole ring have distinct chemical shifts that confirm the heterocyclic core. The C2 carbon, bonded to the amino group, is typically observed around 167-169 ppm. excli.deresearchgate.net The C4 and C5 carbons, which would be attached to the dicarboxamide groups in the target compound, appear at approximately 152-155 ppm and 102 ppm, respectively, though these values are highly dependent on the specific substituents. researchgate.net The carbonyl carbons of the amide groups would be expected to resonate further downfield.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Selected 2-Aminothiazole Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| N-(Pyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine | CD₃OD | 6.91–6.95 (m, 1H), 7.02–7.04 (m, 1H), 7.40 (s, 1H), 7.46–7.51 (m, 1H), 7.67–7.72 (m, 1H), 8.34 (m, 1H), 8.45–8.47 (m, 1H), 9.12 (br s, 1H) | 107.1, 110.2, 115.8, 123.8, 133.7, 137.5, 146.2, 147.1 | nih.gov |

| N-(2,6-Difluorophenyl)-4-(pyridin-2-yl)thiazol-2-amine | CDCl₃ | 6.99–7.05 (t, J = 8.1 Hz), 7.16–7.28 (m, 3H), 7.44 (s, 1H), 7.67–7.72 (m, 1H), 7.91 (d, J = 7.9 Hz, 1H), 8.56–8.58 (s, 1H) | 107.9, 111.93, 111.99, 112.0, 112.2, 112.3, 120.8, 122.4, 126.5, 126.6, 126.8, 136.8, 149.3 | nih.gov |

| 4-Cyano-N-(thiazol-2-yl)benzenesulfonamide | DMSO-d₆ | 6.90 (d, J = 4.6 Hz, 1H), 7.30 (d, J = 4.6 Hz, 1H), 7.95 (d, J = 8.6 Hz, 2H), 8.02 (d, J = 8.5 Hz, 2H), 12.96 (s, 1H, NH) | 109.0, 114.5, 117.9, 124.8, 126.5, 133.3, 146.3, 169.3 | excli.de |

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 2-Amino-1,3-thiazole-4,5-dicarboxamide, the IR spectrum would display characteristic absorption bands corresponding to the vibrations of its key bonds.

The presence of the primary amino (-NH₂) group is typically confirmed by a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. spectroscopyonline.comorgchemboulder.com The dicarboxamide functionality introduces strong carbonyl (C=O) stretching absorptions, which are expected in the range of 1630-1690 cm⁻¹. ucla.edu Additionally, the N-H bending vibration of the primary amine is observed around 1580-1650 cm⁻¹. orgchemboulder.com Vibrations associated with the thiazole ring, such as C=N and C-S stretching, also appear in the fingerprint region of the spectrum, providing further evidence for the heterocyclic core. derpharmachemica.com

Table 2: Typical IR Absorption Frequencies for Functional Groups in 2-Aminothiazole Amide Derivatives

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (often two bands) | Medium |

| Amide (R-CO-NH₂) | N-H Stretch | 3100 - 3500 | Strong, somewhat broad |

| Primary Amine (R-NH₂) | N-H Bend | 1580 - 1650 | Medium to Strong |

| Amide | C=O Stretch | 1630 - 1690 | Strong |

| Thiazole Ring | C=N Stretch | ~1600 - 1700 | Medium |

| Thiazole Ring | C-S Stretch | ~600 - 800 | Weak to Medium |

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. excli.denih.gov

In the mass spectrum of a 2-aminothiazole derivative, the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) confirms the molecular weight. The fragmentation pattern observed in the tandem MS (MS/MS) spectrum is characteristic of the compound's structure. Common fragmentation pathways for 2-aminothiazole derivatives involve cleavages of the thiazole ring and the loss of small molecules or radicals from the substituents. researchgate.net For this compound, characteristic fragments would likely arise from the loss of the amide groups (-CONH₂) or related fragments. The study of these patterns helps to confirm the connectivity of the atoms within the molecule. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. This method is routinely used alongside spectroscopic techniques to unequivocally establish the structure of newly synthesized 2-aminothiazole derivatives. derpharmachemica.com

Chromatographic Purity Assessment and Isolation Techniques (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of 2-aminothiazole derivatives. jk-sci.com

A typical HPLC analysis involves injecting the sample onto a column (commonly a reverse-phase C18 column) and eluting it with a mobile phase, such as a mixture of acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid. nih.gov A detector, usually a UV-Vis detector set at a specific wavelength (e.g., 254 nm), monitors the eluent. A pure compound will ideally show a single, sharp peak in the chromatogram. The purity is often expressed as the percentage of the area of the main peak relative to the total area of all peaks. For definitive peak identification, HPLC can be coupled with a mass spectrometer (LC-MS), which provides mass information for each eluting peak, confirming the identity of the main component and helping to characterize any impurities. nih.govresearchgate.net These techniques are also scalable for the preparative isolation of the target compounds from reaction mixtures.

Applications of 2 Amino 1,3 Thiazole 4,5 Dicarboxamide As a Chemical Scaffold in Academic Drug Discovery

Role as a Lead Compound or Building Block in Medicinal Chemistry

There is no specific information available in the reviewed literature to suggest that 2-Amino-1,3-thiazole-4,5-dicarboxamide has been utilized as a lead compound or a primary building block in medicinal chemistry programs. Lead compounds are typically chosen based on their demonstrated biological activity and potential for optimization. Without initial data on the bioactivity of this compound, its role as a lead scaffold remains theoretical.

Strategies for Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies used to design new compounds with improved properties by modifying a known active scaffold. While the 2-aminothiazole (B372263) nucleus itself is a common subject of such strategies, there are no specific examples in the literature that detail scaffold hopping or bioisosteric replacement originating from or targeting the this compound structure.

Contribution to the Development of Novel Bioactive Agents

Consistent with the lack of information in the previous sections, there is no direct evidence to suggest that the this compound scaffold has contributed to the development of any novel bioactive agents. The development of new drugs is a lengthy and complex process that is typically well-documented in scientific journals and patents. The absence of such documentation for this specific compound indicates that it has not, to date, played a significant role in this area.

Emerging Research Frontiers and Future Perspectives for 2 Amino 1,3 Thiazole 4,5 Dicarboxamide

Development of Novel and Sustainable Synthetic Routes

The future viability of 2-Amino-1,3-thiazole-4,5-dicarboxamide and its derivatives is intrinsically linked to the development of efficient and environmentally benign synthetic methods. Traditional syntheses of thiazoles, such as the Hantzsch reaction, often rely on harsh reagents and generate significant waste. researchgate.net Modern research is focused on greener alternatives that offer advantages in scalability, cost-effectiveness, and purification. nih.gov

Future synthetic research pertaining to this compound would likely focus on adapting these green methodologies. This could involve a one-pot, multi-component reaction using renewable starting materials and non-toxic catalysts. researchgate.net Techniques like microwave irradiation and ultrasound-assisted synthesis are particularly promising, as they can dramatically reduce reaction times and improve yields. nih.gov The development of a robust, sustainable route is the first step toward enabling extensive biological screening and further derivatization of the core structure.

Table 1: Modern Sustainable Synthetic Strategies Applicable to Thiazole (B1198619) Derivatives

| Methodology | Key Features | Potential Advantages for Synthesis |

|---|---|---|

| Microwave Irradiation | Uses microwave energy to heat reactions rapidly and uniformly. | Reduced reaction times, higher yields, improved purity. nih.gov |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to enhance chemical reactivity. | Mild reaction conditions, increased reaction rates. researchgate.netnih.gov |

| Green Catalysis | Utilizes reusable, non-toxic, or biocatalysts (e.g., zeolites, biopolymers). | Minimized waste, catalyst recyclability, high selectivity. researchgate.net |

| Multi-Component Reactions | Combines three or more reactants in a single step to form a complex product. | High atom economy, operational simplicity, reduced waste streams. researchgate.net |

| Green Solvents | Employs environmentally benign solvents like water, ionic liquids, or supercritical fluids. | Reduced toxicity and environmental impact. nih.gov |

Advanced Mechanistic Studies and Target Validation

Understanding how a molecule exerts its biological effect is fundamental to drug development. For this compound, future research must move beyond preliminary screening to detailed mechanistic studies and target validation. The 2-aminothiazole (B372263) scaffold has been identified as a frequent hitter in biophysical binding assays, which underscores the importance of rigorously validating its interactions with biological targets to distinguish specific, high-affinity binding from non-specific or promiscuous activity. acs.org

Advanced studies would involve identifying the specific protein targets with which the compound interacts. Techniques such as thermal shift assays, surface plasmon resonance, and affinity chromatography coupled with mass spectrometry can be employed to identify and validate these targets. Once a target is validated, further studies are needed to elucidate the precise mechanism of action. For instance, if the compound inhibits an enzyme, kinetic studies can determine the mode of inhibition. Molecular docking and molecular dynamics simulations can provide computational insights into the binding mode and key interactions within the protein's active site, guiding further structural optimization. nih.govnih.gov Such studies are crucial, as the 2-aminothiazole group has been classified as a potential toxicophore, susceptible to metabolic activation, making a thorough understanding of its biological interactions essential. researchgate.net

Exploration of Undiscovered Biological Activities

The 2-aminothiazole core is a versatile pharmacophore, with derivatives exhibiting a vast range of biological activities. nih.gov Documented activities for this class of compounds include anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral effects. nih.govmdpi.com This broad bioactivity provides a strong rationale for the comprehensive screening of this compound against a diverse panel of biological targets.

The unique dicarboxamide substitution at the C4 and C5 positions may confer novel pharmacological properties. These groups are excellent hydrogen bond donors and acceptors, potentially enabling high-affinity interactions with novel biological targets not recognized by other 2-aminothiazole derivatives. Future research should prioritize screening against targets where such interactions are critical, such as kinases, proteases, and protein-protein interfaces. acs.org Given the precedent set by other compounds in this family, initial investigations could logically focus on its potential as an anticancer agent by testing for cytotoxicity against various cancer cell lines, or as an antimicrobial agent against multidrug-resistant bacterial and fungal strains. nih.govmdpi.commdpi.com

Table 2: Established Biological Activities of Structurally Related 2-Aminothiazole Derivatives

| Derivative Type | Biological Activity | Example Target/Organism |

|---|---|---|

| Acylated 4-Aryl-2-aminothiazoles | Anticancer (Hec1/Nek2 Inhibition) | Human cancer cell lines. nih.govmdpi.com |

| 2-Aminothiazole-4-carboxylates | Antibacterial | Multidrug-resistant S. epidermidis & P. aeruginosa. nih.gov |

| Substituted 2-Aminothiazoles | Anti-prion | Prion-infected neuronal cells. nih.gov |

| Benzamide-linked 2-Aminothiazoles | Antibacterial & Antifungal | E. coli, S. aureus, A. niger. nih.govmdpi.com |

| Sulfonamide-2-aminothiazoles | Antioxidant | DPPH and SOD-mimic assays. excli.de |

| Various Derivatives | Anti-inflammatory | Cyclooxygenase (COX) enzymes. scribd.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advancement of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery, offering powerful tools for accelerating the design and optimization of new therapeutic agents. nih.govnih.gov These computational approaches are particularly well-suited for exploring the chemical space around the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) modeling represents a primary application. By synthesizing a small library of derivatives and evaluating their biological activity, ML algorithms can build predictive models that correlate specific molecular features with potency. nih.govtandfonline.com These models can then be used to prioritize the synthesis of new, un-tested derivatives with a higher probability of success, saving significant time and resources. excli.de For instance, QSAR studies on 2-aminothiazoles have been successfully used to design compounds with enhanced activity against cancer targets like Aurora kinase and Hec1/Nek2. nih.govacs.orgtandfonline.com

Q & A

How can researchers optimize the synthesis of 2-amino-1,3-thiazole-4,5-dicarboxamide derivatives to improve yield and purity?

Category: Basic Experimental Design

Methodological Answer:

Synthesis optimization involves selecting appropriate coupling agents, reaction conditions, and purification techniques. For example, the use of method A (amide coupling with carbodiimide reagents) yielded derivatives with ~98% purity when starting from high-purity acids and amines, as seen in compounds 32–34 . Key parameters include:

- Reagent stoichiometry: Maintain a 1:1 molar ratio of acid to amine to minimize side reactions.

- Solvent selection: Polar aprotic solvents like DMSO or DMF enhance reactivity for carboxamide formation .

- Purification: Reverse-phase HPLC with gradient elution (e.g., water/acetonitrile + 0.1% TFA) resolves impurities, as demonstrated for compounds 66–70, achieving >95% purity .

What analytical techniques are critical for characterizing thiazole-carboxamide derivatives, and how should researchers interpret conflicting spectral data?

Category: Basic Characterization

Methodological Answer:

- 1H/13C NMR: Assign peaks using coupling patterns and DEPT experiments. For example, the singlet at δ 7.78 ppm in compound 100 corresponds to the thiazole C5-H proton . Contradictions in chemical shifts (e.g., unexpected downfield shifts) may arise from hydrogen bonding or solvent effects.

- ESI-MS: Verify molecular ions ([M+H]+) and fragmentation patterns. Discrepancies between calculated and observed m/z values (e.g., ±1 Da) often indicate isotopic contributions or adduct formation .

- HPLC: Use retention time (tR) reproducibility (±0.2 min) to confirm purity. Low yields (e.g., 5% for compound 69) may require optimization of mobile phase pH .

How can researchers design experiments to evaluate the biological activity of thiazole-carboxamide derivatives while minimizing false positives?

Category: Advanced Bioactivity Assessment

Methodological Answer:

- Dose-response assays: Use serial dilutions (e.g., 0.1–100 µM) in triplicate to establish IC50 values. For antimicrobial studies, include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays .

- False-positive mitigation: Pre-treat compounds with glutathione or serum albumin to identify redox-cycling artifacts .

- Structural validation: Cross-correlate activity with substituent effects. For instance, electron-withdrawing groups (e.g., -CF3 in compound 67) enhance metabolic stability but may reduce solubility .

What strategies resolve contradictions between computational predictions and experimental data for thiazole-carboxamide reactivity?

Category: Advanced Data Analysis

Methodological Answer:

- Retrosynthesis validation: Compare AI-predicted routes (e.g., Template_relevance Pistachio) with empirical results. For example, discrepancies in ester hydrolysis yields (e.g., compound 110 at 35% vs. predicted 60%) may arise from steric hindrance unaccounted for in simulations .

- DFT calculations: Optimize transition-state geometries using B3LYP/6-31G* to identify unanticipated intermediates. Adjust solvent parameters (e.g., dielectric constant) to align theoretical and experimental reaction rates .

How can factorial design improve the optimization of multi-step synthetic routes for thiazole-carboxamide derivatives?

Category: Advanced Experimental Design

Methodological Answer:

- Screening factors: Use a 2^k factorial design to test variables (e.g., temperature, catalyst loading). For compound 108, varying reflux time (12–24 hrs) and amine equivalents (1.0–1.5) increased yield from 35% to 78% .

- Response surface methodology (RSM): Model interactions between variables (e.g., pH and solvent polarity) to identify optimal conditions. Central composite designs are ideal for non-linear relationships .

What computational tools are recommended for predicting the pharmacokinetic properties of thiazole-carboxamide derivatives?

Category: Advanced Modeling

Methodological Answer:

- ADMET prediction: Use SwissADME or ADMETLab 2.0 to estimate logP, solubility, and CYP450 interactions. For example, compound 101’s high logP (3.2) correlates with its low aqueous solubility, necessitating formulation adjustments .

- Molecular docking: AutoDock Vina or Glide can predict binding affinities to targets (e.g., EGFR kinase). Validate docking poses with MD simulations (AMBER or GROMACS) to account for protein flexibility .

How should researchers approach structure-activity relationship (SAR) studies for thiazole-carboxamide derivatives with conflicting bioactivity data?

Category: Advanced SAR Analysis

Methodological Answer:

- Substituent clustering: Group derivatives by electronic (e.g., -OCH3 vs. -CF3) or steric properties. Compound 66’s 3,4,5-trimethoxybenzamido group showed enhanced activity over 4-azido analogs due to improved π-π stacking .

- Multivariate analysis: Apply PCA or PLS regression to correlate structural descriptors (e.g., Hammett σ) with bioactivity. Outliers (e.g., compound 34 with 31% purity) should be re-synthesized to confirm trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.